molecular formula C11H12F3NO3 B1446208 (S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid CAS No. 1269926-90-0

(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Cat. No. B1446208
CAS RN: 1269926-90-0
M. Wt: 263.21 g/mol
InChI Key: AYWWOOCNIXIIJO-JTQLQIEISA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for “(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid” is not available in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid” are not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. The specific physical and chemical properties for “(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid” are not available in the searched resources .

Scientific Research Applications

Biocatalytic Derivatization of L-Tyrosine

L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids, which are widely employed in the pharmaceutical, food, and cosmetics industries .

Production of High-Value Chemicals

The derivatization of L-Tyrosine generates a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols, which are commonly applied in the feed, pharmaceutical, and fine chemical industries .

Enzyme-Catalyzed L-Tyrosine Derivatization

Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-Tyrosine due to its elevated specificity, diversity, and atom economy .

Synthesis of Trifluoromethyl Group-Containing Drugs

The trifluoromethoxy (TFM, -CF3) group is a common feature in FDA-approved drugs over the last 20 years . This group is often incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .

Electrochromic Devices

4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . These materials are promising anodic materials for electrochromic devices .

Organic Synthesis and Characteristics of Thin Films

4-(Trifluoromethoxy)phenyl-containing polymers have been used in the organic synthesis and characteristics of thin films .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. The safety and hazards associated with “(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid” are not specified in the searched resources .

Future Directions

The future directions for research on “(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid” are not specified in the searched resources .

properties

IUPAC Name

(2S)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWWOOCNIXIIJO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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